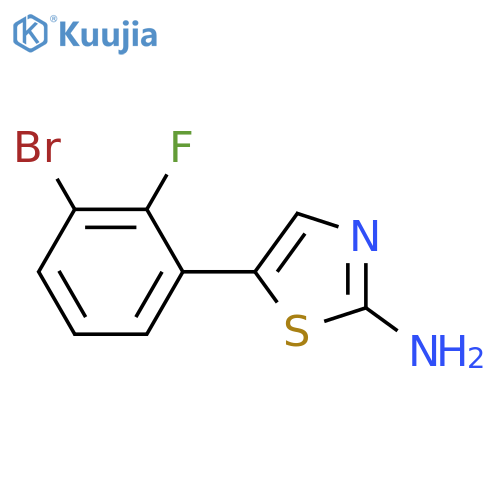

Cas no 1692422-01-7 (5-(3-Bromo-2-fluorophenyl)thiazol-2-amine)

1692422-01-7 structure

商品名:5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

CAS番号:1692422-01-7

MF:C9H6BrFN2S

メガワット:273.12

CID:5076163

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

-

- インチ: 1S/C9H6BrFN2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

- InChIKey: LLMPBKJRKYZQJU-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=CC(Br)=C2F)=CN=C1N

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KOE-250mg |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine |

1692422-01-7 | 95% | 250mg |

$537.00 | 2025-02-13 | |

| abcr | AB607739-1g |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine; . |

1692422-01-7 | 1g |

€721.20 | 2024-07-24 | ||

| abcr | AB607739-500mg |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine; . |

1692422-01-7 | 500mg |

€530.30 | 2024-07-24 | ||

| abcr | AB607739-250mg |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine; . |

1692422-01-7 | 250mg |

€387.40 | 2024-07-24 | ||

| abcr | AB607739-5g |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine; . |

1692422-01-7 | 5g |

€2439.00 | 2024-07-24 |

5-(3-Bromo-2-fluorophenyl)thiazol-2-amine 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1692422-01-7 (5-(3-Bromo-2-fluorophenyl)thiazol-2-amine) 関連製品

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1692422-01-7)5-(3-Bromo-2-fluorophenyl)thiazol-2-amine

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):230/314/427/1445